molecular formula C12H16O B3048098 4-(1-Methylcyclopentyl)phenol CAS No. 1562-25-0

4-(1-Methylcyclopentyl)phenol

Cat. No.: B3048098
CAS No.: 1562-25-0
M. Wt: 176.25 g/mol
InChI Key: XQDKIMZRWNYNOI-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopentyl)phenol is a substituted phenol derivative featuring a methyl-substituted cyclopentyl group attached to the para position of the phenolic ring. This compound has garnered attention for its ability to form stable metal complexes with transition metals such as Cu(II), Co(II), and Ni(II). Studies indicate that its complexation efficiency peaks within a pH range of 4.2–6.8, achieving extraction rates of 98.4–99.6% when combined with chloroform . The cyclic alkyl substituent likely contributes to its unique electronic and steric properties, distinguishing it from linear or branched alkylphenols.

Properties

IUPAC Name

4-(1-methylcyclopentyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-12(8-2-3-9-12)10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDKIMZRWNYNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496794
Record name 4-(1-Methylcyclopentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-25-0
Record name 4-(1-Methylcyclopentyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Systems

The synthesis of 4-(1-methylcyclopentyl)phenol proceeds via acid-catalyzed cycloalkylation, where 1-MCP acts as the alkylating agent. The reaction follows a Friedel-Crafts pathway, wherein the acidic catalyst generates a carbocation intermediate from 1-MCP. This electrophilic species undergoes electrophilic aromatic substitution at the para position of phenol due to steric and electronic favoring.

Catalyst Selection :

  • Zeolite-Y impregnated with ortho-phosphoric acid : Demonstrated in analogous reactions with para-cresol, this catalyst achieves high para-selectivity (≥95%) and yields up to 82.4% for cyclohexyl derivatives.
  • Sulfuric acid : Traditional catalyst for alkylation, though associated with side reactions and lower selectivity due to strong acidity.
  • Ion-exchange resins (e.g., KU-2 in H-form) : Offer recyclability but require longer reaction times.

Optimized Reaction Conditions

Key parameters for maximizing yield and selectivity include:

Parameter Optimal Value Effect on Yield/Selectivity
Temperature 110–115°C Higher temperatures (>130°C) reduce yield due to side reactions.
Reaction Time 4 hours Prolonged durations (>6 h) favor disubstitution.
Molar Ratio (Phenol:1-MCP) 1:1 Excess phenol minimizes oligomerization of 1-MCP.
Catalyst Loading 10 wt% (relative to phenol) Higher loadings (>15%) do not improve yield.

Procedure :

  • Combine phenol (1 mol), 1-MCP (1 mol), and zeolite-Y/H₃PO₄ (10 wt%) in benzene.
  • Heat to 115°C under reflux for 4 hours with vigorous stirring.
  • Cool the mixture, wash with water to remove unreacted 1-MCP and catalyst residues.
  • Distill the organic layer under reduced pressure to isolate 4-(1-methylcyclopentyl)phenol.

Yield : 68.8–75.6% (reported for analogous cycloalkylphenols).

Spectroscopic Characterization of 4-(1-Methylcyclopentyl)phenol

Infrared (IR) Spectroscopy

Key absorption bands confirm functional groups and substitution patterns:

  • O–H stretch : 3350–3400 cm⁻¹ (broad, phenolic hydroxyl).
  • C–O stretch : 1220–1250 cm⁻¹.
  • Aromatic C–H bending : 815 cm⁻¹ (para-substitution).
  • Cyclopentyl C–H stretches : 2850–2960 cm⁻¹ (aliphatic CH₂/CH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) :

  • δ 6.70–7.10 ppm (2H, aromatic protons, para-substituted singlet).
  • δ 2.20–2.50 ppm (1H, cyclopentyl methine proton).
  • δ 1.40–1.80 ppm (8H, cyclopentyl CH₂ protons).
  • δ 1.30 ppm (3H, methyl group singlet).

¹³C NMR (75 MHz, CDCl₃) :

  • δ 155.5 ppm (C–O).
  • δ 115–141 ppm (aromatic carbons).
  • δ 52–67 ppm (cyclopentyl carbons).
  • δ 22.5 ppm (methyl carbon).

Comparative Analysis of Alternative Synthesis Routes

Limitations of Classical Alkylation Methods

  • Alkyl halides : Require stoichiometric Lewis acids (e.g., AlCl₃), generating hazardous waste.
  • Olefin oligomerization : Competing polymerization of 1-MCP reduces alkylation efficiency.

Industrial-Scale Considerations and Challenges

Catalyst Recyclability

Zeolite-based systems offer advantages over homogeneous acids (e.g., H₂SO₄) due to:

  • Reusability : Zeolite-Y retains activity for 5–7 cycles after simple filtration and drying.
  • Reduced corrosion : Minimizes reactor degradation compared to liquid acids.

Byproduct Management

  • Disubstituted products : Controlled by maintaining a 1:1 phenol:1-MCP ratio and limiting reaction time.
  • Oligomers of 1-MCP : Separated via fractional distillation during workup.

Scientific Research Applications

4-(1-Methylcyclopentyl)phenol is used extensively in scientific research due to its unique chemical properties. It is employed in the synthesis of various chemical compounds and as a reference standard in pharmaceutical testing . . These properties make them valuable in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1-Methylcyclopentyl)phenol and analogous alkylphenols:

Compound Substituent Structure Key Properties Applications/Hazards
4-(1-Methylcyclopentyl)phenol Cyclopentyl (cyclic alkyl) - High metal complexation efficiency (98.4–99.6% extraction) Potential use in metal extraction or catalysis. No explicit hazard data reported in evidence.
4-(1,3-Dimethylpentyl)phenol Branched alkyl chain - Likely higher lipophilicity due to linearity Listed on SIN List (hazardous substances), suggesting environmental/health risks .
4-(1-Propylbutyl)phenol Linear alkyl chain - Increased hydrophobicity compared to cyclic analogs SIN List entry; potential bioaccumulation concerns .
4-(1-Methyl-1-phenylethyl)phenol Aromatic branched substituent - Bulky aromatic group may enhance steric hindrance Derivatives (e.g., acetate esters) used in synthetic intermediates; no direct NLO data .
4-(3-Methylcyclohexyl)phenol Cyclohexyl (larger cyclic alkyl) - Larger ring size may reduce solubility compared to cyclopentyl analogs Studied for metal complexation; extraction efficiency comparable to cyclopentyl derivatives .

Key Comparative Insights :

Substituent Effects on Metal Complexation: The cyclopentyl group in 4-(1-Methylcyclopentyl)phenol balances steric bulk and electronic effects, enabling efficient metal coordination. In contrast, linear alkyl chains (e.g., 4-(1-propylbutyl)phenol) lack the conformational rigidity needed for optimal metal binding . Cyclohexyl analogs (e.g., 4-(3-Methylcyclohexyl)phenol) exhibit similar complexation behavior but may have reduced solubility due to increased hydrophobicity .

This property favors deprotonation and metal-ligand interactions in specific pH ranges . Aromatic substituents (e.g., 4-(1-Methyl-1-phenylethyl)phenol) introduce π-system interactions, which could stabilize charge-transfer states but reduce compatibility with polar solvents .

Research Findings and Data

Metal Complexation Efficiency :

  • 4-(1-Methylcyclopentyl)phenol achieves >98% extraction of Cu(II), Co(II), and Ni(II) at pH 4.2–6.8 .
  • Comparison with 4-(3-Methylcyclohexyl)phenol: Extraction rates are comparable, but cyclopentyl derivatives may exhibit faster kinetics due to reduced steric hindrance.

Thermal and Solubility Properties :

  • No direct melting point data are available for 4-(1-Methylcyclopentyl)phenol. However, structurally similar compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (melting point: 278°C) suggest that cyclic substituents elevate thermal stability .
  • Cyclopentyl groups likely improve solubility in organic solvents (e.g., chloroform) compared to purely aromatic substituents.

Biological Activity

4-(1-Methylcyclopentyl)phenol, also known by its CAS number 1562-25-0, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into the biological activity of this compound, providing insights from various studies, including synthesis methods, biological effects, and mechanisms of action.

Synthesis of 4-(1-Methylcyclopentyl)phenol

The synthesis of 4-(1-Methylcyclopentyl)phenol typically involves the cycloalkylation of phenol with 1-methylcyclopentene. Research has shown that optimal conditions for this synthesis can be achieved using phosphoric acid-impregnated zeolite as a catalyst, leading to improved yields and purity of the product .

Reaction Conditions

Reagent Condition Outcome
PhenolReacted with 1-methylcyclopenteneFormation of 4-(1-Methylcyclopentyl)phenol
Phosphoric acid-impregnated zeoliteCatalytic conditionsEnhanced reaction efficiency

Antimicrobial Properties

Studies indicate that 4-(1-Methylcyclopentyl)phenol exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Research has explored the anticancer properties of this compound. In particular, it has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis.

The biological activity of 4-(1-Methylcyclopentyl)phenol is thought to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells, further contributing to its anticancer effects.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various phenolic compounds, including 4-(1-Methylcyclopentyl)phenol. The results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for new antimicrobial drugs .

Research on Anticancer Effects

In a separate study, researchers evaluated the anticancer activity of 4-(1-Methylcyclopentyl)phenol against human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential utility in breast cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 4-(1-methylcyclopentyl)phenol, and how can purity be optimized?

Synthesis of 4-(1-methylcyclopentyl)phenol typically involves alkylation or Friedel-Crafts reactions. For example, a Ti-containing ionic liquid catalyst has been used to synthesize derivatives of this compound via alkylation, achieving high yields (205–207°C boiling point, 91°C melting point) . To optimize purity:

  • Recrystallization : Use solvents like hexane or ethanol to remove impurities based on differential solubility .
  • Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for separation .
  • HPLC : Utilize reverse-phase HPLC (C18 column, methanol/water mobile phase) for analytical-scale purification .

Q. What spectroscopic and chromatographic methods are suitable for characterizing 4-(1-methylcyclopentyl)phenol?

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm substitution patterns (e.g., cyclopentyl methyl group at the 4-position) .
  • UV-Vis : Detect π→π* transitions in aromatic regions (e.g., λmax ~270 nm) .
  • GC-MS : Use electron ionization (EI) to fragment the molecule and identify key ions (e.g., m/z 212 for molecular ion [M]<sup>+</sup>) .
  • Melting Point Analysis : Confirm identity and purity (e.g., 91°C for derivatives) .

Q. How does pH influence the stability and reactivity of 4-(1-methylcyclopentyl)phenol in aqueous systems?

The compound’s phenolic hydroxyl group makes it sensitive to pH:

  • Acidic Conditions : Protonation reduces nucleophilicity, inhibiting oxidation but promoting electrophilic substitution .
  • Alkaline Conditions : Deprotonation increases reactivity in nucleophilic reactions (e.g., alkylation) .
  • Optimal Stability : Store in neutral buffers (pH 6–7) to minimize degradation via autoxidation .

Advanced Research Questions

Q. What is the mechanism of metal-ion complexation with 4-(1-methylcyclopentyl)phenol derivatives, and how does it affect extraction efficiency?

Aminophenol derivatives of 4-(1-methylcyclopentyl)phenol (e.g., 2-piperidinomethyl-4-(1-methylcyclopentyl)phenol) form stable complexes with transition metals (Cu(II), Co(II), Ni(II)) via coordination through the phenolic -OH and amine groups. Key findings:

  • pH Dependence : Maximum extraction efficiency (98.4–99.6%) occurs at pH 4.2–6.8, where the ligand is partially deprotonated .
  • Solvent Choice : Chloroform enhances extraction due to low polarity, favoring neutral metal-ligand complexes .

Q. How can contradictory data on reaction yields or product distributions be resolved in studies involving this compound?

Contradictions often arise from:

  • Catalyst Variability : Ti-containing catalysts may show batch-dependent activity; characterize catalyst composition via XPS or EDX .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio) .

Q. What advanced computational methods are applicable for predicting the reactivity of 4-(1-methylcyclopentyl)phenol in novel reactions?

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., halogenation) using B3LYP/6-311+G(d,p) to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .
  • QSPR Models : Corrate substituent effects (e.g., cyclopentyl vs. cyclohexyl groups) with experimental rate constants .

Q. How can the environmental impact of 4-(1-methylcyclopentyl)phenol be assessed in biodegradation studies?

  • OECD 301 Tests : Measure biodegradability via dissolved organic carbon (DOC) removal in activated sludge .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to determine EC50 values .
  • Metabolite Profiling : Identify degradation products (e.g., quinones) via LC-QTOF-MS .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis while maintaining reaction selectivity?

  • Flow Chemistry : Improve heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalyst Immobilization : Use mesoporous silica-supported catalysts to enhance recyclability .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like NIR for real-time monitoring .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Standardized Assays : Adopt OECD guidelines for antimicrobial testing (e.g., ISO 20776-1 for MIC determination) .
  • Metabolite Interference : Use LC-MS/MS to differentiate parent compound activity from metabolites .
  • Cell Line Validation : Ensure consistent passage number and culture conditions in cytotoxicity studies .

Q. What green chemistry approaches are feasible for sustainable synthesis of 4-(1-methylcyclopentyl)phenol derivatives?

  • Biocatalysis : Explore lipases or peroxidases for regioselective modifications under mild conditions .
  • Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF .
  • Waste Minimization : Employ membrane separation for solvent recovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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